3-naphthalen-1-ylprop-2-ynyl 3-phenylprop-2-ynoate
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Overview
Description
3-naphthalen-1-ylprop-2-ynyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C22H14O2 and a molecular weight of 310.345 g/mol . This compound is characterized by the presence of naphthalene and phenyl groups connected through a propynyl linkage, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-naphthalen-1-ylprop-2-ynyl 3-phenylprop-2-ynoate typically involves the alkylation of 3-naphthalen-1-ylprop-2-yn-1-amine with 3-phenylprop-2-en-1-yl bromide in acetonitrile . The reaction is carried out under mild conditions, with the mixture being heated at 40-45°C for 10-15 minutes, followed by additional heating at 70-75°C for 15-20 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of acetonitrile as a solvent and the mild reaction conditions make it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-naphthalen-1-ylprop-2-ynyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:
Cycloaddition: Intramolecular cycloaddition reactions in aqueous alkali.
Substitution: Reactions involving the substitution of functional groups on the naphthalene or phenyl rings.
Common Reagents and Conditions
Aqueous Alkali: Used in cycloaddition reactions.
Acetonitrile: Used as a solvent in the synthesis.
Major Products
Cyclization Products: 2,3,3a,4-tetrahydro-1H-naphtho[1,2-f]isoindolium bromides.
Scientific Research Applications
3-naphthalen-1-ylprop-2-ynyl 3-phenylprop-2-ynoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yl)prop-2-yn-1-yl 3-phenylprop-2-en-1-ylammonium Bromide: Undergoes similar cycloaddition reactions.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a naphthalene and phenyl linkage.
Properties
CAS No. |
917894-59-8 |
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Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-naphthalen-1-ylprop-2-ynyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C22H14O2/c23-22(16-15-18-8-2-1-3-9-18)24-17-7-13-20-12-6-11-19-10-4-5-14-21(19)20/h1-6,8-12,14H,17H2 |
InChI Key |
FBNAQMHBHRTMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)OCC#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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